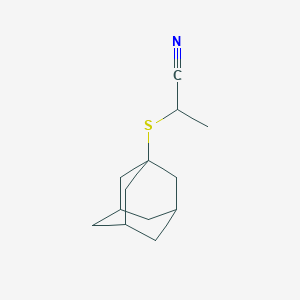
N,3-dimethyl-N-(4-methylcyclohexyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-(4-methylcyclohexyl)furan-2-carboxamide is a chemical compound that belongs to the class of amides. It is also known as DMCMF and has a molecular formula of C16H25NO2. The compound is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
DMCMF works by binding to the GABAA receptor, which is a type of receptor found in the brain. This binding enhances the inhibitory effects of GABA, a neurotransmitter that is responsible for reducing brain activity. This results in a decrease in anxiety and an increase in sedation.
Biochemical and Physiological Effects
DMCMF has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, it has also been shown to have anticonvulsant properties. It has been suggested that DMCMF may be useful in the treatment of epilepsy and other seizure disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMCMF is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. Additionally, its unique properties make it useful in a wide range of scientific research applications. However, there are also limitations to its use. DMCMF has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, its potential for abuse and addiction must be taken into consideration.
Zukünftige Richtungen
There are a number of potential future directions for research involving DMCMF. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. Further studies are needed to determine the optimal dosage and administration methods for these conditions. Additionally, DMCMF may have potential applications in the treatment of epilepsy and other seizure disorders. Further research is needed to fully understand its anticonvulsant properties. Finally, DMCMF may have potential applications in the field of drug addiction. It has been suggested that it may be useful in the treatment of withdrawal symptoms associated with drug addiction. Further studies are needed to determine its effectiveness in this area.
Conclusion
In conclusion, N,3-dimethyl-N-(4-methylcyclohexyl)furan-2-carboxamide is a unique chemical compound with a wide range of potential scientific research applications. Its synthesis method is relatively simple, and it has been shown to have anxiolytic, sedative, and anticonvulsant properties. However, its long-term effects and potential for abuse must be taken into consideration. Future research is needed to fully understand the potential applications of DMCMF in the fields of neuroscience, epilepsy, and drug addiction.
Synthesemethoden
The synthesis of DMCMF involves the reaction of 4-methylcyclohexanone with furan-2-carboxylic acid in the presence of a catalyst such as hydrochloric acid. The resulting product is then reacted with dimethylamine to form DMCMF. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMCMF has a wide range of potential scientific research applications. One of its primary uses is in the field of neuroscience, where it is used as a GABAA receptor modulator. The compound has been shown to have anxiolytic and sedative effects, making it useful in the treatment of anxiety disorders and insomnia.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(4-methylcyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-4-6-12(7-5-10)15(3)14(16)13-11(2)8-9-17-13/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPLSNYIWGSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)



![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)

